2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
901659-88-9
VCID:
VC0360383
InChI:
InChI=1S/C15H19N3O4S2/c1-4-8-24(20,21)15-18-17-14(23-15)16-13(19)9-22-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,16,17,19)
SMILES:
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=CC(=C2C)C
Molecular Formula:
C15H19N3O4S2
Molecular Weight:
369.5g/mol
2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 901659-88-9
Main Products
VCID: VC0360383
Molecular Formula: C15H19N3O4S2
Molecular Weight: 369.5g/mol
CAS No. | 901659-88-9 |
---|---|
Product Name | 2-(2,3-Dimethylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide |
Molecular Formula | C15H19N3O4S2 |
Molecular Weight | 369.5g/mol |
IUPAC Name | 2-(2,3-dimethylphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
Standard InChI | InChI=1S/C15H19N3O4S2/c1-4-8-24(20,21)15-18-17-14(23-15)16-13(19)9-22-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3,(H,16,17,19) |
Standard InChIKey | JVDMWHGBSPHVAT-UHFFFAOYSA-N |
SMILES | CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=CC(=C2C)C |
Canonical SMILES | CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=CC(=C2C)C |
PubChem Compound | 16416267 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume